molecular formula C11H12ClN B3354087 5-chloro-2-isopropyl-1h-indole CAS No. 573716-61-7

5-chloro-2-isopropyl-1h-indole

Cat. No.: B3354087
CAS No.: 573716-61-7
M. Wt: 193.67 g/mol
InChI Key: YYRJXVNEZQLQKS-UHFFFAOYSA-N
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Description

5-chloro-2-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a chlorine atom at the 5-position and an isopropyl group at the 2-position of the indole ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-isopropyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole or its derivatives.

    Chlorination: The indole is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Isopropylation: The chlorinated indole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group at the 2-position.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-isopropyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitronium tetrafluoroborate for nitration.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxaldehyde.

    Reduction: Formation of 5-chloro-2-isopropyl-1H-indoline.

    Substitution: Formation of 5-chloro-2-isopropyl-3-nitro-1H-indole.

Scientific Research Applications

5-chloro-2-isopropyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as an antiviral and antimicrobial agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole: Lacks the isopropyl group, resulting in different chemical properties and biological activities.

    2-isopropyl-1H-indole:

    5-chloro-2-methyl-1H-indole: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.

Uniqueness

5-chloro-2-isopropyl-1H-indole is unique due to the combined presence of the chlorine atom and the isopropyl group, which enhances its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-2-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRJXVNEZQLQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626630
Record name 5-Chloro-2-(propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573716-61-7
Record name 5-Chloro-2-(propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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